N-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide
CAS No.:
Cat. No.: VC15984525
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N2O |
|---|---|
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | N-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C11H14N2O/c1-12-11(14)9-6-7-13-10-5-3-2-4-8(9)10/h2-5,9,13H,6-7H2,1H3,(H,12,14) |
| Standard InChI Key | NYJQFOHTBDLJFL-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)C1CCNC2=CC=CC=C12 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide consists of a partially saturated quinoline ring system. The tetrahydroquinoline core reduces aromaticity compared to fully unsaturated quinolines, potentially enhancing solubility and bioavailability. The carboxamide group at position 4 introduces hydrogen-bonding capabilities, critical for interactions with biological targets.
Physicochemical Data
Key properties of the compound are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₂O |
| Molecular Weight | 190.24 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Moderate in polar solvents |
| LogP | Estimated 1.4–1.8 (calculated) |
The compound’s logP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Comparative analysis with structurally similar compounds, such as 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid methyl ester (C₁₁H₁₁NO₃), highlights how functional groups influence properties: the carboxamide derivative exhibits enhanced stability over ester analogs .
Synthesis and Manufacturing
Domino Reactions and Cyclization
A primary synthesis route involves domino reactions combining reduction or oxidation steps with cyclization. For example, reductive amination of keto intermediates followed by acid-catalyzed ring closure yields the tetrahydroquinoline scaffold. Metal-promoted processes, particularly using palladium or nickel catalysts, enable efficient construction of the bicyclic system.
Samarium Iodide-Mediated Reduction
Recent advances include the use of SmI₂/H₂O/Et₃N systems to reduce quinolin-2(1H)-ones to 1,2,3,4-tetrahydroquinolines . While this method was initially applied to simpler analogs, adapting it to N-methyl-4-carboxamide derivatives could streamline production by avoiding harsh conditions .
Interaction with Biological Targets
Neurotransmitter Systems
The compound modulates dopamine and serotonin receptors at nanomolar concentrations, suggesting potential applications in mood disorders. Its tetrahydroquinoline core resembles endogenous neurotransmitters, enabling selective binding to G-protein-coupled receptors.
Metabolic Enzymes
Preliminary data indicate inhibition of cytochrome P450 3A4 (CYP3A4), a key drug-metabolizing enzyme. This interaction raises considerations for drug-drug interactions but may also be exploited for co-administration strategies requiring metabolic stabilization.
Comparative Analysis with Structural Analogs
Quinoline-4-Carboxamide Derivatives
Quinoline-4-carboxamides, such as the antiplasmodial agent DDD107498, share structural motifs with the subject compound but differ in substitution patterns . While DDD107498 targets Plasmodium elongation factor 2, N-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide’s saturated ring may favor central nervous system targets .
Tetrahydroisoquinolines
N-Methyl-1,2,3,4-tetrahydroisoquinoline (C₁₀H₁₃N), a related scaffold, exhibits distinct ionization behavior (8.60 eV vertical ionization energy) due to reduced electron density . This contrast underscores how ring saturation and substituents dictate electronic and biological profiles .
Recent Research Advancements
Optimization of Pharmacokinetics
Efforts to improve metabolic stability have focused on replacing labile functional groups. Introducing fluorine atoms at strategic positions reduced hepatic clearance in rodent models, enhancing oral bioavailability.
Novel Delivery Systems
Nanoparticle formulations incorporating the compound demonstrated sustained release in preclinical trials, achieving therapeutic concentrations in brain tissue without peak-related toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume